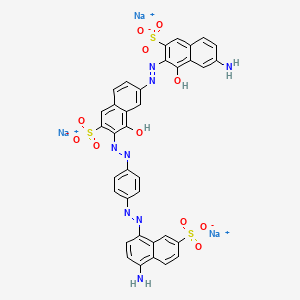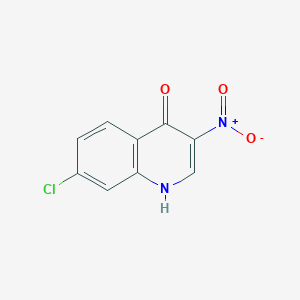
2-Bromo-N-methylbenzylamine
Übersicht
Beschreibung
2-Bromo-N-methylbenzylamine is a chemical compound with the molecular formula C8H10BrN . It is used in the synthesis of benzimidazole derivatives .
Synthesis Analysis
2-Bromo-N-methylbenzylamine can be synthesized via the reduction of 2-bromoformylanilide . Other synthesis pathways include reductive amination of aldehydes or ketones, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, and alkylation of potassium phthalimide .Molecular Structure Analysis
The molecular structure of 2-Bromo-N-methylbenzylamine is represented by the linear formula BrC6H4CH2NHCH3 . Its molecular weight is 200.08 .Chemical Reactions Analysis
This compound has been used as a derivatization reagent for the analysis of biological organic acids. It has the potential to derivatize mono-, di- and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-methylbenzylamine include a refractive index of n20/D 1.5670, a boiling point of 71-74 °C/2 mmHg, and a density of 1.358 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
C8H10BrNC_8H_{10}BrNC8H10BrN
and a molecular weight of 200.08 . Here are some potential applications:Proteomics Research
2-Bromo-N-methylbenzylamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the preparation of samples or in the analysis of protein structures.
Derivatization Reagent in HPLC–MS Analysis
This compound is similar to 4-bromo-N-methylbenzylamine, which has been used as a derivatization reagent in High Performance Liquid Chromatography–Mass Spectrometry (HPLC–MS) analysis . Derivatization reagents are used to modify a compound to make it more detectable or improve its detection characteristics in analytical chemistry.
Wirkmechanismus
While the specific mechanism of action for 2-Bromo-N-methylbenzylamine is not detailed in the search results, amines like this one can undergo a variety of reactions, including S N 2 reactions with alkyl halides, nucleophilic attack by azide ions on alkyl halides, and reductive amination of aldehydes or ketones .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Bromo-N-methylbenzylamine are not detailed in the search results, its potential use in the derivatization of biological organic acids suggests it could have applications in biochemical research and analysis .
Relevant Papers The paper “A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids” discusses the use of 2-Bromo-N-methylbenzylamine as a derivatization reagent for the analysis of biological organic acids .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUADRPBKJHMHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334931 | |
| Record name | 2-Bromo-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methylbenzylamine | |
CAS RN |
698-19-1 | |
| Record name | 2-Bromo-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)




![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)
